beta-Ethoxychalcone
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Overview
Description
Beta-Ethoxychalcone is a member of the chalcone family, which is a group of aromatic ketones that form the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. This compound is characterized by its two aromatic rings linked through a three-carbon alpha, beta-unsaturated carbonyl system. This compound is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing beta-Ethoxychalcone is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl methyl ketone with an aryl aldehyde in the presence of an alcoholic alkali. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired chalcone through the formation of an alpha, beta-unsaturated carbonyl system .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar Claisen-Schmidt condensation reactions. The process involves the use of large reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Beta-Ethoxychalcone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the chalcone into corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydrochalcones, where the double bond in the alpha, beta-unsaturated system is reduced.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted chalcones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products:
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Dihydrochalcones.
Substitution: Various substituted chalcones depending on the reagents used.
Scientific Research Applications
Beta-Ethoxychalcone has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing various flavonoids and other bioactive compounds.
Biology: It is used in studies related to cell signaling and enzyme inhibition.
Medicine: this compound exhibits potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the development of artificial sweeteners, fluorescent whitening agents, and polymerization catalysts
Mechanism of Action
The mechanism of action of beta-Ethoxychalcone involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: this compound can inhibit enzymes such as ribosomal protein S6 kinase beta-1, which plays a role in cell growth and survival.
Anticancer Activity: It modulates signaling pathways involved in cancer cell proliferation and apoptosis.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Beta-Ethoxychalcone can be compared with other chalcones and flavonoids:
Similar Compounds: Chalcone, flavanone, flavonol, flavone, isoflavone, and anthocyanin.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of an ethoxy group, which can enhance its biological activity and reduce toxicity compared to other chalcones
Properties
IUPAC Name |
(Z)-3-ethoxy-1,3-diphenylprop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-2-19-17(15-11-7-4-8-12-15)13-16(18)14-9-5-3-6-10-14/h3-13H,2H2,1H3/b17-13- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWQGXUAHMDHHZ-LGMDPLHJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C\C(=O)C1=CC=CC=C1)/C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1907-69-3 |
Source
|
Record name | beta-Ethoxychalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001907693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC150186 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150186 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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